4-Formyl-6-methoxypyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Formyl-6-methoxypyridine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C8H7NO4 It is characterized by a pyridine ring substituted with a formyl group at the 4-position, a methoxy group at the 6-position, and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Formyl-6-methoxypyridine-2-carboxylic acid can be synthesized through several methods. One common approach involves the formylation of 6-methoxypyridine-2-carboxylic acid using Vilsmeier-Haack reaction conditions. This reaction typically employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the desired position .
Another method involves the oxidation of 4-methyl-6-methoxypyridine-2-carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to convert the methyl group to a formyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Formyl-6-methoxypyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: 4-Carboxy-6-methoxypyridine-2-carboxylic acid
Reduction: 4-Hydroxymethyl-6-methoxypyridine-2-carboxylic acid
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
Scientific Research Applications
4-Formyl-6-methoxypyridine-2-carboxylic acid has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Pharmaceuticals: It is used in the development of potential drug candidates due to its ability to interact with biological targets.
Materials Science: It is employed in the synthesis of functional materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Formyl-6-methoxypyridine-2-carboxylic acid depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In pharmaceuticals, it may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved vary based on the specific context of its use .
Comparison with Similar Compounds
4-Formyl-6-methoxypyridine-2-carboxylic acid can be compared with other similar compounds such as:
6-Methoxypyridine-2-carboxaldehyde: Lacks the carboxylic acid group at the 2-position.
2-Methoxypyridine-4-carboxylic acid: Has the carboxylic acid group at the 4-position instead of the 2-position.
6-Methoxypyridine-2-carboxylic acid: Lacks the formyl group at the 4-position.
Properties
Molecular Formula |
C8H7NO4 |
---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
4-formyl-6-methoxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H7NO4/c1-13-7-3-5(4-10)2-6(9-7)8(11)12/h2-4H,1H3,(H,11,12) |
InChI Key |
PRLGXRGOWKJSPD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=N1)C(=O)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.